

Isodeoxyelephantopin natural product isolation

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Compound Focus: Isodeoxyelephantopin

CAS No.: 38927-54-7

Cat. No.: S1811395

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Natural Source and Basic Properties

Isodeoxyelephantopin (IDET) is a sesquiterpene lactone, primarily isolated from the medicinal plant *Elephantopus scaber* Linn., which belongs to the Asteraceae family [1] [2] [3].

The table below summarizes its fundamental chemical and isolation information:

Property	Description
Chemical Formula	C ₁₉ H ₂₀ O ₆ [4]
Molecular Weight	344.36 g/mol [4]
CAS Registry Number	38927-54-7 [4]
Natural Source	<i>Elephantopus scaber</i> Linn. (and <i>Elephantopus carolinianus</i>) [1] [2]
Plant Family	Asteraceae [1] [2]
Major Compound Type	Sesquiterpene lactone (SL); considered a chemotaxonomic marker for the genus [1] [2]
Extraction Solvent	Methanol [5]

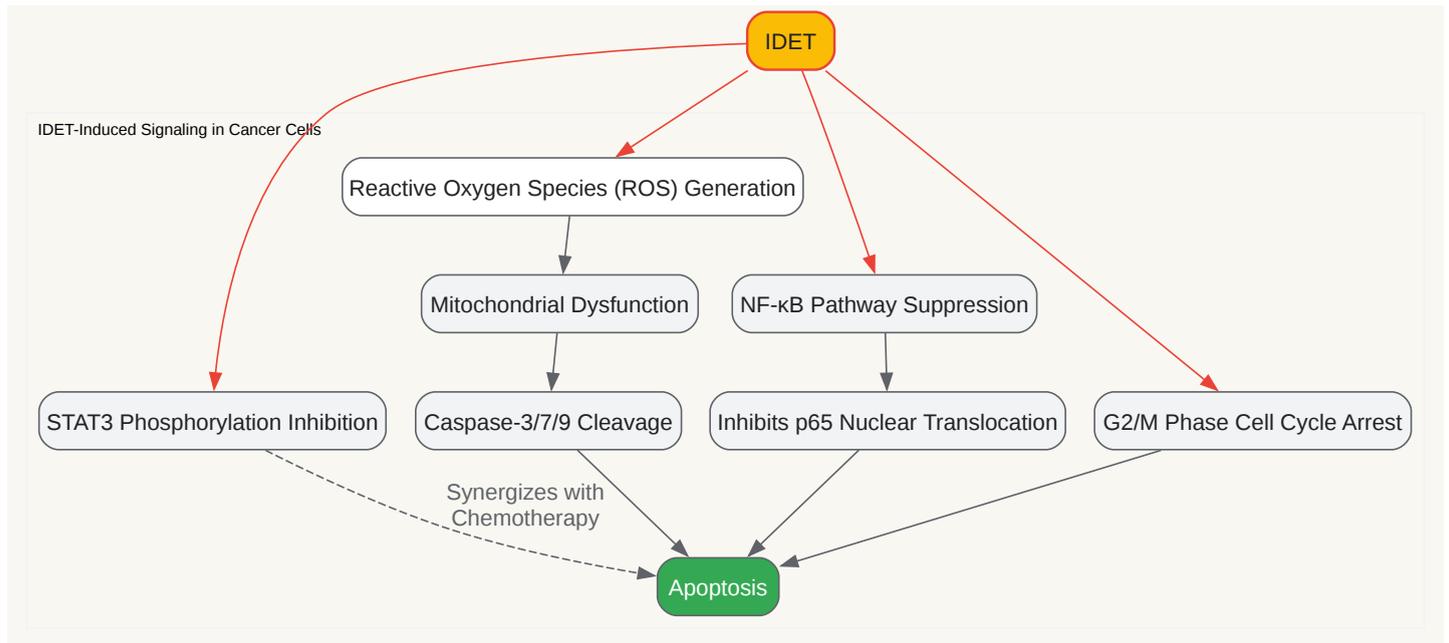
Property	Description
Isolation Technique	Bioassay-guided fractionation [5]

Mechanisms of Action and Biological Activities

IDET exhibits promising bioactivities, particularly in cancer research, through a multi-targeted approach. Key mechanistic studies are summarized below:

Activity	Observed Effect / Model System	Key Findings / Molecular Targets
Anticancer (Breast Cancer)	In vitro (MDA-MB-231, BT-549, T47D cells) [6] [3]	Induces ROS generation; causes G2/M cell cycle arrest; suppresses NF- κ B activation; induces apoptosis via mitochondrial membrane potential depolarization and caspase cleavage [3].
Anticancer (TNBC)	In vitro & In vivo [6]	Inhibits phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3); synergizes with paclitaxel [6].
Anti-inflammatory	In vitro (LPS-primed macrophages) [7]	Suppresses NF- κ B signaling (inhibits I κ B α phosphorylation/degradation, blocks p65 nuclear translocation); dampens AP-1 pathway (attenuates JNK1/2 and ERK1/2 phosphorylation) [7].
Antitrypanosomal	In vitro (<i>T. brucei rhodesiense</i>) [5]	Demonstrated activity in a bioassay-guided isolation study [5].
Safety Profile	Cytotoxicity against normal cells [1] [2]	Shows selective cytotoxicity against cancer cells (e.g., T47D, A549) with relatively low toxicity to normal lymphocytes and colon cells [1] [2].

The following diagram illustrates the core signaling pathways through which IDET exerts its anticancer effects, particularly in breast cancer cells:



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Detailed Experimental Protocols

For practical laboratory work, here are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to assess cell viability and synergistic effects with other drugs [6].

- **Cell Seeding:** Seed cells (e.g., MDA-MB-231, BT-549) in 6-well plates at a density of 2×10^5 cells per well in 2 mL of complete medium and incubate overnight.

- **Treatment:** Replace the medium with fresh complete medium containing a range of concentrations of IDET, either alone or in combination with chemotherapeutic agents like cisplatin or paclitaxel.
- **Incubation:** Treat cells for 24 hours.
- **Viability Assessment:** Mix cell suspension with 0.4% Trypan blue solution. Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
- **Data Analysis:** Calculate the percentage of viable cells. For combination studies, determine the **Combination Index (CI)** using CompuSyn software (ComboSyn Inc., USA) based on the Chou-Talalay method, where a **CI value < 1 indicates synergy** [6].

Western Blot Analysis for Protein Expression

This method is used to detect changes in protein expression and phosphorylation [6].

- **Cell Lysis:** Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Denaturation:** Mix protein samples with 5× SDS loading buffer and denature by heating at 95-100°C for 10 minutes.
- **Electrophoresis:** Load equal amounts of protein and separate by SDS-PAGE.
- **Membrane Transfer:** Transfer proteins from the gel onto a PVDF membrane.
- **Antibody Incubation:** Block the membrane and incubate overnight at 4°C with specific primary antibodies (e.g., p-STAT3, STAT3, Bcl-2, Cleaved Caspase-3). The cited study used antibodies from Cell Signaling Technology and Proteintech [6].
- **Detection:** After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signals using a high-sensitivity ECL substrate kit and visualize with a chemiluminescence imager.
- **Quantification:** Quantify band intensity using ImageJ software.

Apoptosis Detection via Annexin V/PI Staining

This protocol helps distinguish between early and late apoptosis [3].

- **Cell Treatment:** Treat cells with IDET for a specified duration (e.g., 24 hours).
- **Cell Harvesting:** Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
- **Staining:** Stain cells with Annexin V conjugate (e.g., Alexa Fluor 488) and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer within 1 hour.
- **Data Interpretation:** Differentiate cell populations:
 - **Viable cells:** Annexin V negative / PI negative.
 - **Early apoptotic cells:** Annexin V positive / PI negative.

- **Late apoptotic/necrotic cells:** Annexin V positive / PI positive.

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To cite this document: Smolecule. [Isodeoxyelephantopin natural product isolation]. Smolecule, [2026]. [Online PDF]. Available at:

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